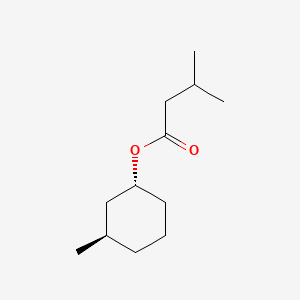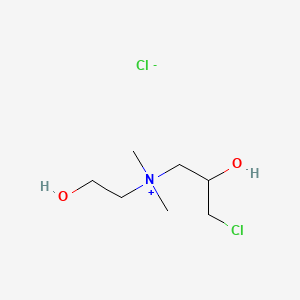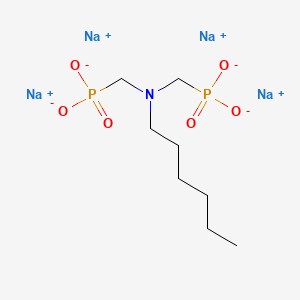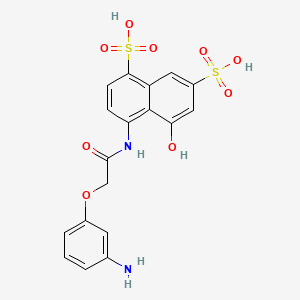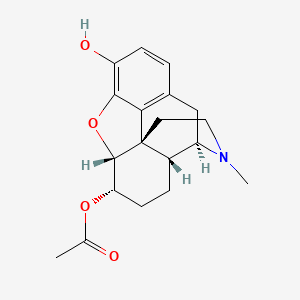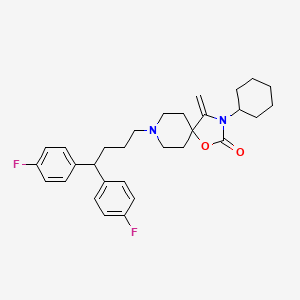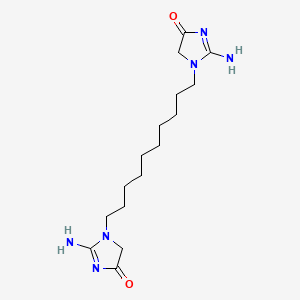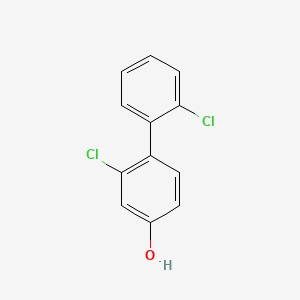
(1,1'-Biphenyl)-4-ol, 2,2'-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is an organic compound with the molecular formula C12H8Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2,2’ positions and a hydroxyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,2’-dichlorobiphenyl is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- may involve continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,2’-dichlorobenzophenone or 4-hydroxy-2,2’-dichlorobenzoic acid.
Reduction: Formation of biphenyl or 4-hydroxybiphenyl.
Substitution: Formation of 2,2’-dichloro-4-aminobiphenyl or 2,2’-dichloro-4-alkylbiphenyl.
科学的研究の応用
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components. These interactions can modulate biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
2,2’-Dichlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the chlorine atoms, resulting in different chemical and physical properties.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to increased stability and different reactivity.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological systems.
特性
CAS番号 |
55085-16-0 |
|---|---|
分子式 |
C12H8Cl2O |
分子量 |
239.09 g/mol |
IUPAC名 |
3-chloro-4-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H |
InChIキー |
JKYXOAODLWWDRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


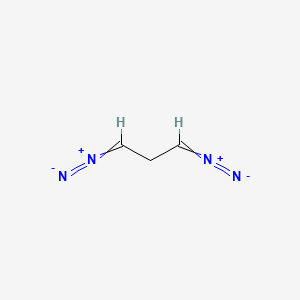
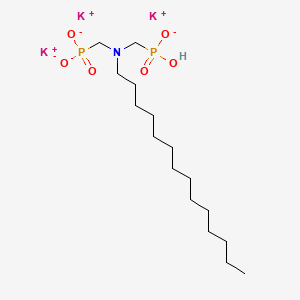
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
